molecular formula C23H27N3O2S B2392303 2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide CAS No. 901241-09-6

2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide

Cat. No. B2392303
M. Wt: 409.55
InChI Key: MKGXPNDWULKYTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide, also known as DT-010, is a compound that has been extensively studied for its potential therapeutic applications. DT-010 is a small molecule that belongs to the class of imidazole derivatives and has been shown to possess a wide range of pharmacological activities.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide' involves the synthesis of the imidazole ring, followed by the thioether formation and finally the acetylation of the amine group.

Starting Materials
2,5-di-p-tolyl-1H-imidazole, 3-methoxypropylamine, acetic anhydride, thiol reagent (e.g. thiourea, thioacetamide)

Reaction
Synthesize 2,5-di-p-tolyl-1H-imidazole by reacting p-toluidine with glyoxal in the presence of ammonium acetate., React 2,5-di-p-tolyl-1H-imidazole with a thiol reagent (e.g. thiourea, thioacetamide) to form the thioether linkage., React the thioether product with 3-methoxypropylamine to introduce the amine group., Acetylate the amine group using acetic anhydride to obtain the final product, '2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide'.

Mechanism Of Action

2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide exerts its pharmacological effects by inhibiting the activity of several enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide also inhibits the activity of vascular endothelial growth factor (VEGF), a signaling pathway that is involved in angiogenesis, the formation of new blood vessels.

Biochemical And Physiological Effects

2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide has also been shown to inhibit the proliferation and migration of cancer cells. In addition, 2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide has been shown to reduce oxidative stress and improve mitochondrial function.

Advantages And Limitations For Lab Experiments

2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified. 2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide has also been shown to be effective against a variety of cancer cell lines, making it a useful tool for studying cancer biology. However, 2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide has some limitations as well. It has poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. In addition, 2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide has not been extensively studied in vivo, which limits its potential applications.

Future Directions

There are several future directions for research on 2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide. One potential direction is to further investigate its anti-inflammatory properties and its potential use in treating inflammatory diseases, such as rheumatoid arthritis. Another potential direction is to investigate its potential use in combination with other anti-cancer drugs to improve their efficacy. Additionally, further studies are needed to determine the safety and efficacy of 2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide in vivo, which could pave the way for its potential use in clinical settings.

Scientific Research Applications

2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, anti-angiogenic, and anti-oxidant properties. 2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide has been shown to be effective against a variety of cancer cell lines, including lung, breast, and colon cancer cells.

properties

IUPAC Name

2-[[2,5-bis(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(3-methoxypropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2S/c1-16-5-9-18(10-6-16)21-23(29-15-20(27)24-13-4-14-28-3)26-22(25-21)19-11-7-17(2)8-12-19/h5-12H,4,13-15H2,1-3H3,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGXPNDWULKYTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C)SCC(=O)NCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide

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